

Enduracidin B: A Potent Research Tool for Targeting Gram-Positive Pathogens

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Compound of Interest

Compound Name: *Enduracidin B*

Cat. No.: *B15622910*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin B is a lipoglycopeptide antibiotic produced by *Streptomyces fungicidicus*.^{[1][2]} It exhibits potent bactericidal activity primarily against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE).^{[1][3]} Its unique mechanism of action, targeting a crucial step in bacterial cell wall synthesis, makes it an invaluable tool for studying peptidoglycan biosynthesis, investigating mechanisms of antibiotic resistance, and screening for novel antibacterial agents.

The primary mode of action of **Enduracidin B** involves the inhibition of the transglycosylation step of peptidoglycan biosynthesis.^{[1][4]} It achieves this by binding to the lipid intermediate, Lipid II, a crucial precursor molecule for the bacterial cell wall.^[1] This interaction sequesters Lipid II, preventing its utilization by peptidoglycan glycosyltransferases and ultimately leading to the cessation of cell wall construction, resulting in cell lysis and death.^{[1][4]}

These application notes provide detailed protocols and data for utilizing **Enduracidin B** as a research tool in the study of Gram-positive pathogens.

Quantitative Data

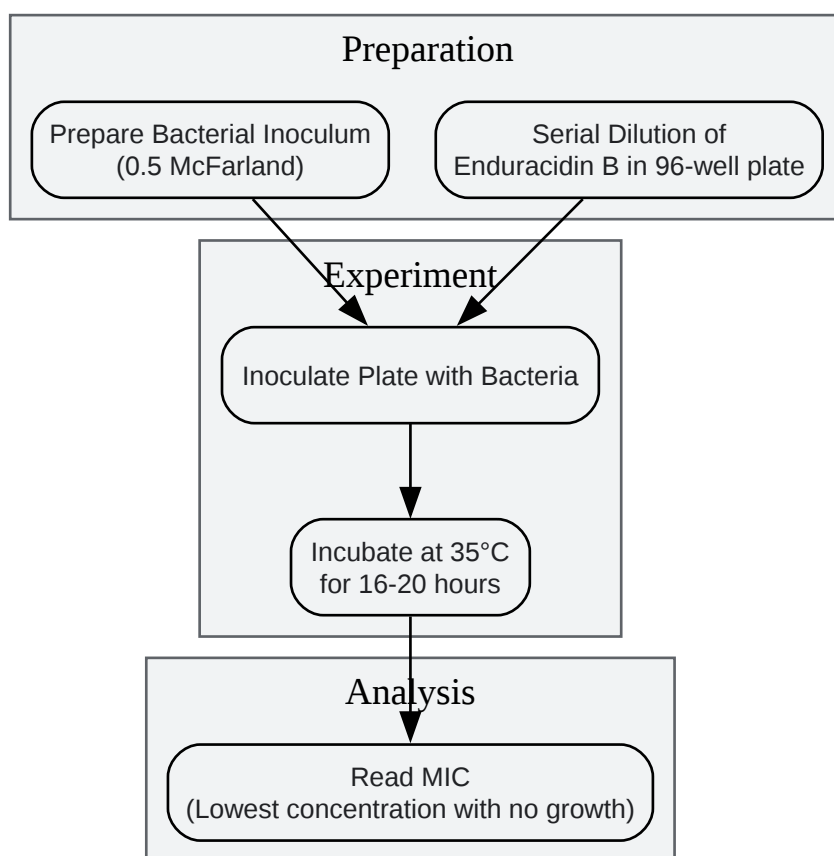
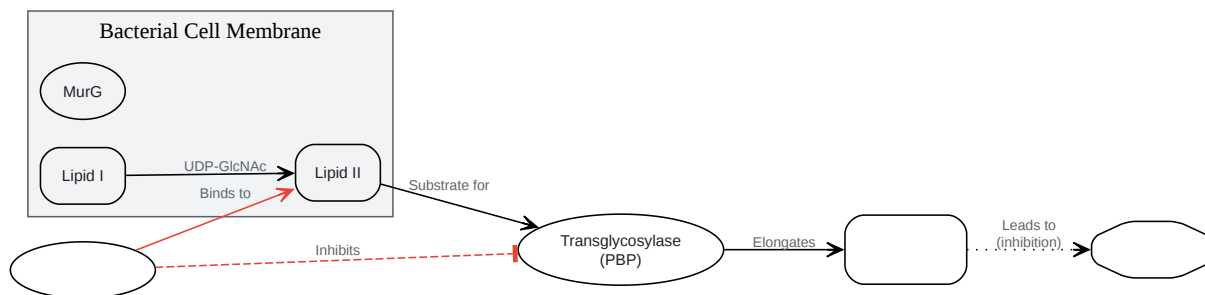
The antibacterial activity of **Enduracidin B** can be quantified through various metrics, including the Minimum Inhibitory Concentration (MIC) and the 50% effective dose (ED50).

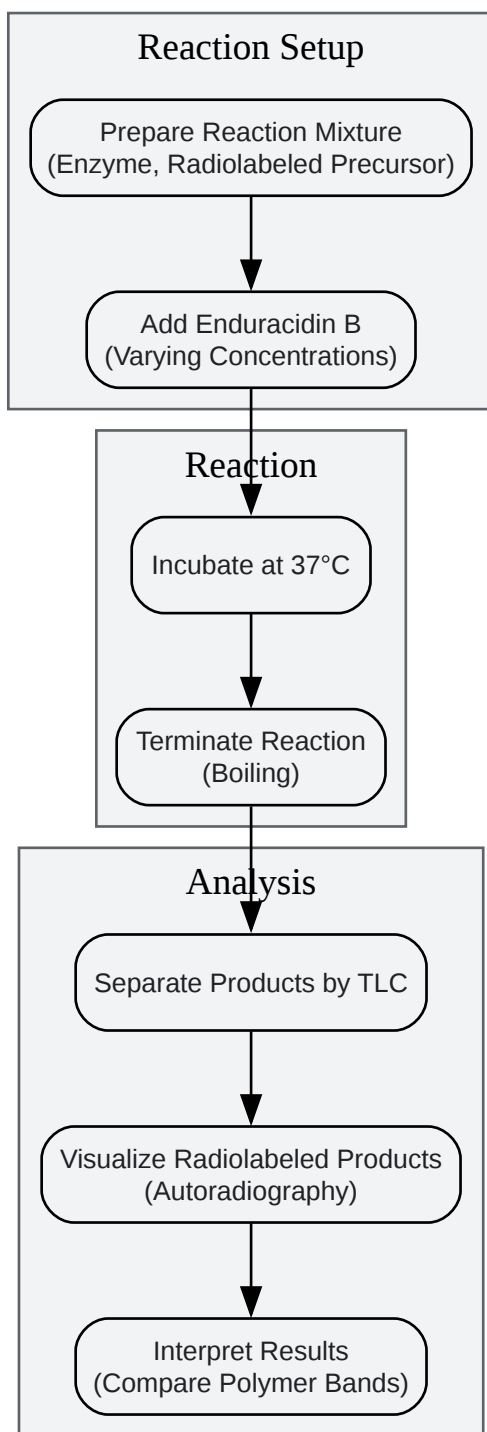
Parameter	Organism/Model	Value	Reference
MIC	Staphylococcus aureus (100 strains)	Peak at 0.1 mcg/ml	[3]
ED50	Staphylococcus aureus KS 185-4 infection in mice	2.27 mg/kg (subcutaneous)	[3]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Enduracidin B's bactericidal effect stems from its ability to disrupt the integrity of the bacterial cell wall by inhibiting peptidoglycan synthesis.[4] The key steps in its mechanism of action are:

- **Binding to Lipid II:** **Enduracidin B** specifically recognizes and binds to Lipid II, a lipid-linked precursor of peptidoglycan located on the bacterial cell membrane.[1]
- **Inhibition of Transglycosylation:** This binding prevents the subsequent transglycosylation reaction, a critical step in the polymerization of the glycan backbone of peptidoglycan.[1][4]
- **Cell Wall Disruption:** The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[4]





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